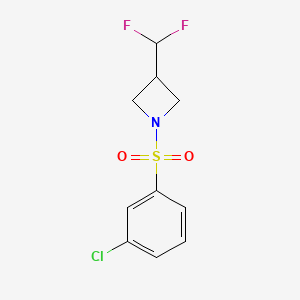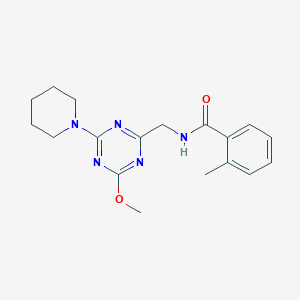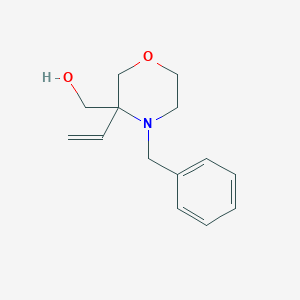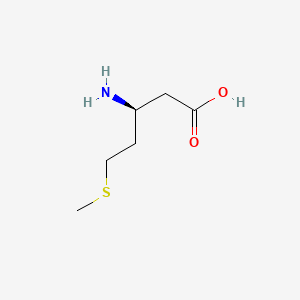
(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.36 and a molecular formula of C19H18N2O2 . Other specific physical and chemical properties are not provided in the available data.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, including those similar to (2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research by Abu-Rayyan et al. (2022) found that certain acrylamide derivatives are effective in inhibiting corrosion in copper within nitric acid solutions. These studies suggest potential applications in protecting metals from corrosion.
Optical and Electronic Properties
The study of 3-aryl-2-cyano acrylamide derivatives, closely related to the compound , by Song et al. (2015), has revealed diverse optical properties arising from different molecular stacking modes. This research implies potential applications in materials science, particularly in the development of novel optical materials.
Chemical Synthesis and Rearrangements
The ability of similar acrylamide compounds to undergo chemical rearrangements has been explored in studies like those by Yokoyama et al. (1985). These rearrangements can lead to the formation of new chemical structures, suggesting applications in synthetic chemistry for the development of novel compounds.
Antioxidant and Antitumor Activities
Certain acrylamide derivatives have been evaluated for their potential biological activities. For instance, Hassan et al. (2014) and Ghorab & Alsaid (2015) investigated the cytotoxicity of acrylamide derivatives against cancer cell lines, highlighting their potential in medicinal chemistry and drug development.
Molecular Engineering
The design of organic sensitizers for solar cell applications has incorporated acrylamide derivatives, as demonstrated by Kim et al. (2006). These compounds can be functionalized to enhance their electronic properties, which is crucial for photovoltaic applications.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-4-9-18(14(13)2)21-19(22)16(12-20)10-15-7-5-8-17(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKJBARXNDADNV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)




![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)


![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)